molecular formula C20H26ClN5O7S2 B011437 Cefetamet pivoxil hydrochloride CAS No. 105629-49-0

Cefetamet pivoxil hydrochloride

Cat. No.: B011437
CAS No.: 105629-49-0
M. Wt: 548 g/mol
InChI Key: XAAOHMIKXULDKJ-IZXJIOGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet . Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis . it has poor activity against penicillin-resistant S. pneumoniae and is inactive against staphylococci and Pseudomonas spp .

Chemical Reactions Analysis

Types of Reactions

Cefetamet pivoxil undergoes various chemical reactions, including hydrolysis, redox reactions, and diazotization.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.

    Redox Reactions: Folin-Ciocalteau reagent.

    Diazotization: Nitrous acid and diphenylamine.

Major Products Formed

    Hydrolysis: Cefetamet.

    Redox Reactions: Colored complexes measurable at specific wavelengths.

    Diazotization: Colored chromogens.

Scientific Research Applications

Introduction to Cefetamet Pivoxil Hydrochloride

This compound is a third-generation cephalosporin antibiotic that serves as a prodrug, hydrolyzing in the body to release the active compound cefetamet. This compound demonstrates broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria. Its applications span several clinical areas, including respiratory tract infections, urinary tract infections, and gonorrhea treatment.

Respiratory Tract Infections

Cefetamet pivoxil has been shown to be effective against major respiratory pathogens, including:

  • Streptococcus pneumoniae
  • Haemophilus influenzae
  • Moraxella catarrhalis

It has demonstrated comparable efficacy to established antibiotics such as amoxicillin and cefaclor in treating community-acquired pneumonia and otitis media .

Urinary Tract Infections (UTIs)

The drug has also been effective in treating complicated UTIs, showing similar efficacy to other cephalosporins like cefadroxil and cefuroxime axetil. Its broad-spectrum activity against Enterobacteriaceae makes it a viable option for outpatient therapy .

Gonorrhea Treatment

Preliminary studies indicate that a single dose of cefetamet pivoxil can effectively eradicate Neisseria gonorrhoeae in both men and women, positioning it as a potential treatment option for gonorrhea .

Pediatric Applications

Cefetamet pivoxil is particularly noted for its use in pediatric populations, effectively treating conditions such as pharyngotonsillitis and otitis media in children .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefetamet pivoxil against other antibiotics for various infections:

Infection TypeCefetamet PivoxilAmoxicillinCefaclorCefixime
Community-Acquired PneumoniaEffectiveEffectiveEffectiveEffective
Otitis MediaEffectiveEffectiveEffectiveEffective
PharyngotonsillitisEffectiveEffectiveEffectiveN/A
Complicated UTIsEffectiveModerateModerateModerate

Safety and Tolerability

Cefetamet pivoxil generally exhibits a tolerability profile similar to other oral cephalosporins, with gastrointestinal disturbances being the most common adverse effects. Notably, there have been no reported instances of carnitine deficiency associated with its use .

Innovations in Formulation

Recent studies have explored innovative formulations of this compound, including composite granules designed to enhance stability and antibacterial activity. These formulations aim to reduce high-molecular polymer content, which can lead to hypersensitivity reactions while maintaining effective antibacterial properties against resistant strains .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOHMIKXULDKJ-IZXJIOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111696-23-2
Record name Cefetamet pivoxil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111696-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 15-8075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFETAMET PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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